Superior Biochemical Potency: Mcl-1 inhibitor 9 vs. A-1210477 and S63845
Mcl-1 inhibitor 9 exhibits sub-nanomolar biochemical potency (IC50 = 0.21889 nM) against Mcl-1 . This potency is superior to the well-characterized Mcl-1 inhibitor A-1210477 (IC50 = 26.2 nM) and comparable to the clinical candidate S63845 (Kd = 0.19 nM) , but with a distinct macrocyclic indole scaffold [1] that may confer differential binding kinetics and cellular activity [2].
| Evidence Dimension | Biochemical Inhibition of Mcl-1 |
|---|---|
| Target Compound Data | IC50 = 0.21889 nM |
| Comparator Or Baseline | A-1210477 (IC50 = 26.2 nM); S63845 (Kd = 0.19 nM) |
| Quantified Difference | Mcl-1 inhibitor 9 is ~120-fold more potent than A-1210477 in biochemical assays; comparable to S63845 in binding affinity. |
| Conditions | Biochemical assays (fluorescence polarization or similar) for Mcl-1 inhibition. |
Why This Matters
For researchers requiring a highly potent tool compound with a distinct chemical scaffold, Mcl-1 inhibitor 9 offers a valuable alternative to clinical candidates like S63845, enabling mechanistic studies without the constraints of clinical material availability or proprietary restrictions.
- [1] WO2016033486A1: Tetrahydronaphthalene derivatives that inhibit mcl-1 protein. View Source
- [2] Bioorg Med Chem. 2013 Aug 15;21(21):10.1016/j.bmc.2013.08.017. View Source
